Benzene, pentabromo(2,3-dibromopropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, pentabromo(2,3-dibromopropoxy)- is a highly brominated aromatic compound with the molecular formula C9H5Br7O. This compound is characterized by the presence of a benzene ring substituted with five bromine atoms and an additional 2,3-dibromopropoxy group. The extensive bromination makes it a compound of interest in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, pentabromo(2,3-dibromopropoxy)- typically involves the bromination of benzene derivatives. One common method includes the reaction of pentabromophenol with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and bromine concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, pentabromo(2,3-dibromopropoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different brominated derivatives.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, resulting in less brominated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated aromatic compounds, while oxidation and reduction reactions can produce different brominated derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, pentabromo(2,3-dibromopropoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of brominated drugs.
Industry: Utilized in the production of flame retardants and other brominated materials.
Wirkmechanismus
The mechanism of action of Benzene, pentabromo(2,3-dibromopropoxy)- involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentabromobenzene: Contains five bromine atoms on a benzene ring but lacks the 2,3-dibromopropoxy group.
Hexabromobenzene: Contains six bromine atoms on a benzene ring.
Tetrabromobisphenol A: Contains four bromine atoms and is used as a flame retardant.
Uniqueness
Benzene, pentabromo(2,3-dibromopropoxy)- is unique due to the presence of both the pentabromo substitution on the benzene ring and the 2,3-dibromopropoxy group. This combination imparts distinct chemical properties, making it more reactive and versatile in various applications compared to other brominated benzene derivatives .
Eigenschaften
CAS-Nummer |
32577-34-7 |
---|---|
Molekularformel |
C9H5Br7O |
Molekulargewicht |
688.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H5Br7O/c10-1-3(11)2-17-9-7(15)5(13)4(12)6(14)8(9)16/h3H,1-2H2 |
InChI-Schlüssel |
JHEUBGXRQQQKCW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.